molecular formula C28H52O7 B3308748 Docosyl dihydrogen citrate CAS No. 93980-60-0

Docosyl dihydrogen citrate

Cat. No. B3308748
CAS RN: 93980-60-0
M. Wt: 500.7 g/mol
InChI Key: NAZHSSDKCGVJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosyl dihydrogen citrate is a chemical compound with the EC / List no.: 301-038-3 and CAS no.: 93980-60-0 . It is also known as behenyl alcohol, a saturated fatty alcohol containing 22 carbon atoms . It is traditionally used as an emollient, emulsifier, and thickener in cosmetics . In July 2000, docosanol was approved for medical use in the United States as an antiviral agent for reducing the duration of cold sores .


Synthesis Analysis

Inorganic citrates, such as docosyl dihydrogen citrate, are produced by direct neutralizations of aqueous solutions of citric acid by the corresponding bases or by titrations of soluble in water salts with solutions containing citrate ions . A method for the assay of citrate in pharmaceutical formulations using Ion Chromatography has been described .


Chemical Reactions Analysis

Citric acid, from which docosyl dihydrogen citrate is derived, dissociates in water in three steps . The mono-ionizable citrate anions may exist in two forms which are in equilibrium . The central carboxylic group of citric acid is more acidic than the two terminal carboxylic groups in tri-, di-, and mono-hydrogen citrate species .


Physical And Chemical Properties Analysis

The physical and chemical properties of inorganic citrates include solubilities in water, boiling temperatures, freezing points, and activity and osmotic coefficients at these temperatures . They also include sound velocities, densities of binary and ternary solutions, and partition data in two-phase ternary systems .

Scientific Research Applications

1. Role in Endothelial Function

Docosyl dihydrogen citrate plays a crucial role in endothelial function. It is a key component in the process where endothelial nitric oxide synthase (eNOS) becomes uncoupled to produce superoxide anion instead of NO, contributing to endothelial dysfunction. This process is especially significant in conditions like deoxycorticosterone acetate (DOCA)–salt hypertension, which is characterized by suppressed plasma renin levels due to sodium retention and manifests in eNOS uncoupling (Du et al., 2008).

2. Impact on Hypertension

Tetrahydrobiopterin, a critical cofactor for the NO synthases, becomes "uncoupled" in the absence of docosyl dihydrogen citrate, leading to the production of reactive oxygen species rather than NO. This uncoupling has been observed in the aortas of mice with DOCA-salt hypertension, where ROS production from NO synthase is significantly increased, and tetrahydrobiopterin oxidation is evident. Addressing this can be beneficial in preventing vascular complications in hypertension (Landmesser et al., 2003).

3. Interaction with Gold Nanoparticles

Docosyl dihydrogen citrate's interaction with gold nanoparticles (AuNPs) has been studied extensively. The structure of citrate adlayers on AuNPs has been investigated, revealing that citrate anions are adsorbed through central carboxylate groups. The structural organization of these layers is important for nanoparticle formation and stabilization, suggesting potential applications in nanoparticle-based studies and technologies (Park & Shumaker-Parry, 2014).

4. Influence on Chelation Therapy

Docosyl dihydrogen citrate has been studied for its potential in chelation therapy. A study testing the efficacy of a partially lipophilic polyaminocarboxylic acid chelator for removing incorporated 239Pu deposits in rats showed significant reductions in 239Pu content in selected organs. This highlights its potential application in chelation therapy for removing heavy metal deposits from the body (Miller et al., 1992).

5. Role in Citrate and Pyruvate Metabolism

Research has shown that docosyl dihydrogen citrate is involved in citrate and pyruvate metabolism by nongrowing cells of Leuconostoc oenos. This involvement has implications for understanding metabolic shifts in different environmental conditions, such as pH and gas atmosphere, and their effect on the end products of citrate utilization (Ramos et al., 1995).

Mechanism of Action

While the specific mechanism of action for docosyl dihydrogen citrate is not mentioned in the search results, citrate is known to chelate free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X .

properties

IUPAC Name

2-(2-docosoxy-2-oxoethyl)-2-hydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-35-26(31)24-28(34,27(32)33)23-25(29)30/h34H,2-24H2,1H3,(H,29,30)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZHSSDKCGVJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80916791
Record name 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosyl dihydrogen citrate

CAS RN

93980-60-0
Record name Docosyl dihydrogen citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosyl dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docosyl dihydrogen citrate
Reactant of Route 2
Reactant of Route 2
Docosyl dihydrogen citrate
Reactant of Route 3
Reactant of Route 3
Docosyl dihydrogen citrate
Reactant of Route 4
Reactant of Route 4
Docosyl dihydrogen citrate
Reactant of Route 5
Docosyl dihydrogen citrate
Reactant of Route 6
Docosyl dihydrogen citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.